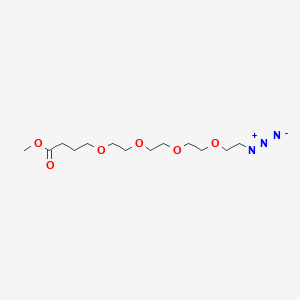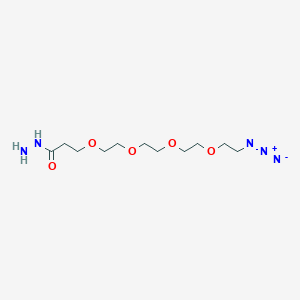
BAY1238097
Overview
Description
BAY1238097 is a potent and selective inhibitor of the bromodomain and extra-terminal motif (BET) proteins. These proteins play a crucial role in regulating gene transcription by binding to acetylated lysines on histones. This compound has shown strong anti-proliferative activity in various cancer models, including acute myeloid leukemia and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: BAY1238097 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine scaffold. The synthetic route typically involves the following steps:
- Formation of the benzodiazepine core.
- Introduction of the dimethoxy and methyl groups.
- Coupling with a piperazine derivative to form the final compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Preparation of the starting materials.
- Sequential addition of reagents under controlled temperature and pressure.
- Purification of the final product using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: BAY1238097 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodiazepine scaffold.
Substitution: Substitution reactions are employed to introduce different substituents on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
BAY1238097 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene transcription.
Biology: Employed in cellular and molecular biology research to investigate the regulation of gene expression and chromatin remodeling.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins
Mechanism of Action
BAY1238097 exerts its effects by inhibiting the binding of BET proteins to acetylated lysines on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the down-regulation of oncogenes such as c-Myc. The compound selectively targets BET proteins, including BRD2, BRD3, and BRD4, and prevents their interaction with acetylated histones, thereby inhibiting gene transcription and cell proliferation .
Comparison with Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A BET inhibitor with strong anti-inflammatory and anticancer activities.
OTX015: A BET inhibitor that has shown efficacy in various cancer models
Uniqueness of BAY1238097: this compound is unique due to its high selectivity for BET proteins and its strong anti-proliferative activity in both hematological and solid tumor models. It has demonstrated superior efficacy in preclinical studies compared to other BET inhibitors, making it a promising candidate for further development .
Properties
IUPAC Name |
(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564268-08-1 | |
| Record name | BAY-1238097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1238097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















